5-Thiophen-2-yl-1H-pyrazin-2-one
Description
Significance of the Pyrazinone Core in Chemical Biology and Medicinal Chemistry
The pyrazinone ring system, specifically the 2(1H)-pyrazinone core, is a privileged scaffold in the realm of chemical biology and medicinal chemistry. Its prevalence in both natural products and synthetically derived bioactive molecules underscores its importance.
Natural Product Derivations and Pharmacological Relevance of 2(1H)-Pyrazinones
The 2(1H)-pyrazinone nucleus is a recurring motif in a variety of natural products, many of which are derived from microbial sources and exhibit interesting biological activities. researchgate.netnih.gov These compounds are often produced through non-ribosomal peptide synthetase (NRPS) pathways. researchgate.net
Natural products containing the 2(1H)-pyrazinone core have demonstrated a wide array of pharmacological effects. For instance, some derivatives have been associated with antimicrobial, antitumor, and anti-inflammatory properties. nih.govnih.gov The structural diversity of these natural products provides a valuable starting point for the development of new therapeutic agents.
Table 1: Examples of Natural Products Containing the 2(1H)-Pyrazinone Core
| Natural Product | Source | Reported Biological Activity |
| Deoxyaspergillic acid | Aspergillus flavus | Antibacterial |
| Flavacol | Aspergillus flavus | Antibacterial |
| Phevalin | Streptomyces or Staphylococcus species | Antitumor |
| Tyrvalin | Streptomyces or Staphylococcus species | Antitumor |
| Leuvalin | Streptomyces or Staphylococcus species | Antitumor |
| Phileucin | Streptomyces or Staphylococcus species | Antitumor |
| Arglecin | Streptomyces | Antitumor |
| Argvalin | Streptomyces | Antitumor |
| Maremycin F | Streptomyces | Antitumor |
| Sorazinone B | Myxobacteria species | Not specified |
| Enhypyrazinone A | Myxobacteria species | Not specified |
| Ma'edamines A and B | Okinawan sponge Suberea sp. | Not specified |
| Dragmacidin D | Marine sponges | Antitumor |
This table is for illustrative purposes and is not exhaustive.
Role of Pyrazinone Derivatives as Key Building Blocks in Drug Design
Beyond their presence in natural products, pyrazinone derivatives serve as crucial building blocks in the design and synthesis of novel pharmacologically active compounds. nih.govrsc.org The pyrazinone scaffold's chemical properties allow for versatile modifications, enabling medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. rsc.org
Synthetic 2(1H)-pyrazinones have been developed as inhibitors for a range of enzymes implicated in various diseases. nih.gov A notable example is Favipiravir, an antiviral drug with a pyrazinone core that has been approved for treating influenza and investigated for other viral infections. rsc.org Other synthetic derivatives have shown potential as antagonists for receptors associated with anxiety and depression, as well as inhibitors of enzymes involved in blood coagulation and inflammatory responses. rsc.org
Prominence of the Thiophene (B33073) Moiety in Bioactive Compounds
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is another cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene (B151609), make it a valuable component in drug discovery. nih.gov
Thiophene-Containing Scaffolds in Drug Discovery Efforts
Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their wide range of biological activities. nih.govrsc.org The incorporation of a thiophene moiety into a molecule can significantly influence its physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov
Numerous FDA-approved drugs contain a thiophene ring, highlighting its clinical significance across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govrsc.orgresearchgate.net The versatility of the thiophene scaffold allows for the synthesis of a vast library of compounds with diverse biological functions, making it a focal point of many drug discovery programs. benthamdirect.com
Table 2: Examples of Therapeutic Areas for Thiophene-Containing Drugs
| Therapeutic Area | Example(s) |
| Anti-inflammatory | Oliceridine, Tiaprofenic acid, Tinoridine, Tenoxicam, Suprofen |
| Anticancer | Ralitrexed |
| Antimicrobial | Cefoxitin, Temocillin |
| Antidiabetic | Not specified in provided context |
| Anticonvulsant | Not specified in provided context |
| Antioxidant | Erdosteine |
This table is for illustrative purposes and is not exhaustive.
Conjugated Pyrazinone-Thiophene Systems in Advanced Chemical Research
The combination of a pyrazinone core and a thiophene moiety within a single molecule, as seen in 5-Thiophen-2-yl-1H-pyrazin-2-one, creates a conjugated system with unique electronic and chemical properties. While specific research on this exact compound is not extensively detailed in the provided context, the study of similar conjugated heterocyclic systems is an active area of advanced chemical research.
The synthesis of such conjugated systems often involves cross-coupling reactions, such as the Suzuki reaction, to link the different heterocyclic components. nih.gov These conjugated molecules are of interest for their potential applications in materials science, for example, in the development of conductive polymers and advanced coatings, as well as for their potential as bioactive agents. The electronic properties of these systems, including their molecular electrostatic potential, are often studied using computational methods like density functional theory (DFT) to understand their reactivity and potential biological interactions. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPBJGCOVUIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587572 | |
| Record name | 5-(Thiophen-2-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-42-7 | |
| Record name | 5-(Thiophen-2-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Thiophen 2 Yl 1h Pyrazin 2 One and Its Structural Analogues
Strategies for the Construction of the 2(1H)-Pyrazinone Core
The 2(1H)-pyrazinone structure is a key component in numerous natural products and pharmacologically active molecules. nih.govrsc.orgsemanticscholar.org Its synthesis has been a subject of considerable research, leading to several effective strategies for ring construction. rsc.org
Synthesis from Acyclic Precursors, Including α-Amino Acid-Derived Units
A primary and versatile method for constructing the 2(1H)-pyrazinone ring involves the assembly from acyclic, non-heterocyclic starting materials. nih.govrsc.org This approach offers flexibility in introducing various substituents onto the final ring system.
A prominent strategy is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. nih.govsemanticscholar.org This method, pioneered by R.G. Jones and later refined by Karmas and Spoerri, facilitates the formation of the N-1 to C-6 and N-4 to C-5 bonds in a single pot. rsc.org Initially, the reaction utilized free α-amino acid amides in the presence of a base. rsc.org A significant improvement was the use of hydrohalide salts of the amino acid amides, which are more stable and easier to handle, especially for low molecular weight examples. nih.govrsc.org
Another approach begins with an α-amino ketone or α-amino aldehyde, which provides the N-1, C-5, and C-6 atoms of the pyrazinone ring. rsc.orgresearchgate.net This component is condensed with an α-haloacetyl halide. The resulting ketoamide is then treated with ammonia (B1221849) to close the ring, forming a dihydropyrazine (B8608421) intermediate that oxidizes in the air to yield the final 2(1H)-pyrazinone. nih.govrsc.org
The use of sugars, such as glyceraldehyde or erythrose, in reaction with amino acid amides like glycine (B1666218) amide or alanine (B10760859) amide, has also been explored as a route to 3,5- and 3,6-disubstituted pyrazinones. nih.gov
Cyclization Reactions to Form Pyrazinone Rings
Cyclization reactions are fundamental to forming the heterocyclic pyrazinone core. youtube.com These methods often involve pre-assembled linear precursors that are induced to form the ring structure.
One established method starts from diketopiperazines, which are readily available through the dehydration of amino acids. nih.gov Developed by Baxter and Spring, this process involves treating the diketopiperazine with phosphoryl chloride to generate a 2-chloropyrazine. Subsequent treatment with an alkali or sodium ethoxide followed by acid hydrolysis converts the chloropyrazine into the desired 2(1H)-pyrazinone. nih.govsemanticscholar.org
Another cyclization strategy involves the reaction of α-amino ketones with glyoxylic acid derivatives. semanticscholar.orgresearchgate.net This method provides a direct route to the pyrazinone ring system. Furthermore, 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, can undergo 1,3-dipolar cycloaddition reactions, demonstrating the reactivity of the pre-formed pyrazinone ring for further functionalization. researchgate.netresearchgate.net
The following table summarizes key cyclization strategies for forming the 2(1H)-pyrazinone core.
| Starting Materials | Key Reagents/Conditions | Product Type | Citation |
| α-Amino acid amide & 1,2-dicarbonyl compound | Base (e.g., NaOH, KOH) or starting from hydrohalide salts | Substituted 2(1H)-pyrazinones | nih.govrsc.org |
| α-Amino ketone & α-haloacetyl halide | 1. Condensation, 2. Ammonia, 3. Air oxidation | Substituted 2(1H)-pyrazinones | nih.govrsc.org |
| Diketopiperazine | 1. POCl₃, 2. Alkali or NaOEt then HCl | 3,6-Disubstituted 2(1H)-pyrazinones | nih.govsemanticscholar.org |
Formation of Fused Pyrazinone Systems (e.g., Dihydropyrrolo[1,2-a]pyrazinones)
Fused bicyclic systems containing the pyrazinone ring, such as dihydropyrrolo[1,2-a]pyrazinones, are present in a number of bioactive natural products. mdpi.comencyclopedia.pub The synthesis of this privileged scaffold has been extensively studied. mdpi.comencyclopedia.pub
A common approach involves fusing a pyrazinone ring onto an existing pyrrole (B145914) derivative. mdpi.comencyclopedia.pub For example, starting from a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide can lead to intramolecular cyclization. mdpi.com Another route involves the Vilsmeier-Haack chloroformylation of ketones to produce a 2-chloroacrolein (B1216256) intermediate, which is then condensed with a pyrazinone to build the fused pyrrole ring. mdpi.comencyclopedia.pub These compounds are of interest as they can act as positive allosteric modulators of the NMDA receptor. nih.gov
Approaches for the Incorporation of the Thiophene (B33073) Moiety
To synthesize the target compound, 5-Thiophen-2-yl-1H-pyrazin-2-one, the thiophene ring must be introduced. This can be achieved either by attaching a pre-formed thiophene ring to the pyrazinone core (or its precursor) or by constructing the thiophene ring itself during the synthesis.
Cross-Coupling Methodologies for Arylation/Heteroarylation (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura cross-coupling is particularly effective for this purpose, utilizing readily available boronic acids or their esters. nih.govdntb.gov.ua
This methodology is well-suited for synthesizing this compound. The general strategy involves coupling a halogenated pyrazinone (e.g., 5-bromo-1H-pyrazin-2-one) with a thiophene boronic acid (e.g., thiophene-2-boronic acid). The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov This approach has been successfully used to synthesize various aryl- and heteroaryl-substituted pyrazines and pyridazines. nih.govmdpi.com The efficiency of the coupling can be influenced by the electronic nature of the substituents on the coupling partners. mdpi.com Micellar conditions using surfactants like Kolliphor EL in water have also been developed as a greener alternative to traditional organic solvents for Suzuki couplings involving thiophenes. mdpi.com
The table below outlines a typical Suzuki cross-coupling reaction for this purpose.
| Pyrazinone Substrate | Thiophene Substrate | Catalyst/Base | Product | Citation |
| 5-Bromo-1H-pyrazin-2-one | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound | nih.govmdpi.com |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acid | Pd(dtbpf)Cl₂ / Et₃N | 3-Aryl-6-(thiophen-2-yl)pyridazine | nih.govmdpi.com |
Thiophene Ring Construction via Cyclization Reactions (e.g., [3+2] Cascade Cyclization, Iodocyclization)
An alternative to coupling a pre-formed thiophene is to construct the thiophene ring directly onto the pyrazinone framework or a suitable precursor. chemtube3d.com Various cyclization methods are available for synthesizing thiophene rings.
Iodocyclization is a convenient method for preparing substituted thiophenes. For instance, a direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives with molecular iodine provides 3-iodothiophenes, which can then be used in further coupling reactions. organic-chemistry.orgresearchgate.net Similarly, 2-alkylthiophenylacetylenes can undergo iodocyclization to form 3-iodobenzothiophenes. unipa.it These iodinated thiophenes are valuable intermediates for subsequent functionalization via cross-coupling reactions. unipa.it
Cascade cyclization reactions offer an efficient way to build complex ring systems in a single step. A radical-cascade reaction involving diynes and a sulfur source can construct a thiophene scaffold with a fused ring at the 3,4-positions. acs.org Another example is the photoinduced, catalyst-free cascade cyclization of alkynes with sodium sulfinates to produce benzothiophenes. mdpi.com Electrochemical methods have also been developed for oxidative radical cascade cyclizations to form sulfur-containing heterocycles. rsc.org These advanced methods allow for the creation of diverse thiophene derivatives from simple starting materials. acs.orgmdpi.com
Advanced Synthetic Protocols for this compound Conjugates
The construction of complex heterocyclic scaffolds such as this compound and its derivatives often requires sophisticated synthetic strategies that can efficiently build molecular complexity from simple precursors. Advanced protocols, including one-pot reactions and multicomponent reactions, have emerged as powerful tools in this endeavor, offering advantages in terms of step economy, atom economy, and reduced waste generation. These methods are particularly valuable for creating libraries of compounds for biological screening and materials science applications.
One-Pot Synthetic Strategies for Pyrazine-Thiophene Architectures
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has been effectively employed to construct complex fused heterocyclic systems. This approach avoids the lengthy separation and purification of intermediate compounds, thereby saving time and resources. While direct one-pot synthesis for this compound is not extensively detailed, analogous strategies for related pyridone-fused and thiophene-fused heterocycles highlight the potential of these methods.
One such advanced methodology is the one-pot sequential Knoevenagel-aza-annulation cascade reaction. This has been utilized for the synthesis of π-conjugated peripherally fused N-aryl-2-pyridonoporphyrins. acs.org The process involves the in situ generation of a reactive intermediate from anilines and a hydroxycoumarin derivative, which then reacts with a formyl-substituted porphyrin. acs.org This cascade approach allows for the direct formation of complex fused systems in appreciable yields. acs.org A similar one-pot thiol-Michael strategy has also been developed to create β-thiophene-fused porphyrins, further demonstrating the utility of one-pot methods in fusing thiophene rings onto larger scaffolds. acs.org
Another relevant one-pot approach involves the synthesis of 5-O-substituted 5H-chromeno[2,3-b]pyridines. mdpi.com In this two-step, one-pot transformation, salicylaldehydes react with malononitrile (B47326) dimer, followed by the addition of an alcohol which acts as both solvent and reactant. mdpi.com Mechanistic studies have been crucial in optimizing reaction conditions to achieve high yields (77–93%) and to control the reaction pathway, avoiding the formation of byproducts. mdpi.com The convenience of this method is enhanced by a simple filtration work-up procedure. mdpi.com These examples of one-pot syntheses for pyridone and thiophene-containing heterocycles provide a blueprint for developing similar efficient strategies for pyrazinone-thiophene architectures.
Table 1: Overview of Selected One-Pot Synthetic Strategies
| Strategy | Key Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|---|
| Sequential Knoevenagel-Aza-Annulation acs.org | Cascade Reaction | 2-Formyl-meso-tetraarylporphyrins, 4-Hydroxycoumarin derivatives, Anilines | Fused N-Aryl-2-pyridonoporphyrins | In situ generation of reactive intermediate; direct access to complex π-conjugated systems. |
| Solvent-Involved Synthesis mdpi.com | Condensation/Cyclization | Salicylaldehydes, Malononitrile dimer, Alcohols | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | Alcohol serves as both solvent and reactant; high yields and simple work-up. |
Multicomponent Reactions in Pyrazinone-Thiophene Scaffold Assembly
Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product that incorporates substantial parts of all reactants, are highly efficient for building complex molecules. researchgate.netnih.gov This approach is particularly powerful for the synthesis of diverse heterocyclic libraries. researchgate.net
The synthesis of thiophene derivatives through MCRs is well-established. For instance, the Gewald reaction, a classic MCR, produces 2-amino-thiophenes from a ketone or aldehyde, a β-cyanoester (or similar active methylene (B1212753) compound), and elemental sulfur in the presence of a base. researchgate.net More advanced MCRs have been developed to create even more complex thiophene-containing structures. A notable example is the multicomponent synthesis of pyrazolo-thiazole substituted pyridines, which demonstrates the assembly of multiple heterocyclic rings in one pot. nih.gov This reaction involves the coupling of a pyrazolecarbothiamide with 3-chloropentane-2,4-dione, followed by a subsequent multicomponent reaction of the resulting acetyl compound with thiophene-2-carbaldehyde (B41791) and malononitrile. nih.gov This efficient approach leads to novel nitrogen-containing heterocycles with potential biological activity. nih.gov
These MCR strategies often proceed through a series of reactions such as Knoevenagel condensation, Michael addition, and cyclization steps, all occurring in the same reaction vessel. researchgate.net The use of catalysts, such as nano-ZnO or biocatalysts like eggshell/Fe3O4, can enhance the efficiency and yield of these reactions, sometimes in environmentally friendly solvents or even under solvent-free conditions. researchgate.netmdpi.com The principles of these MCRs for constructing complex thiophene-containing heterocycles are directly applicable to the design of synthetic routes for pyrazinone-thiophene scaffolds.
Table 2: Example of a Multicomponent Reaction for a Thiophene-Containing Heterocycle
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
|---|
Computational and Theoretical Investigations of 5 Thiophen 2 Yl 1h Pyrazin 2 One Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyrazinone derivatives. These methods offer a balance of accuracy and computational efficiency, making them well-suited for studying complex organic molecules.
Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to model the ground state of molecules, providing accurate geometries and electronic properties. nih.gov For analogues of 5-Thiophen-2-yl-1H-pyrazin-2-one, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have been employed to optimize their molecular structures. nih.govresearchgate.net These calculations are crucial for understanding the three-dimensional arrangement of atoms, which in turn influences the molecule's physical and chemical properties.
The electronic structure of these compounds, which governs their reactivity and spectroscopic behavior, is also elucidated through DFT. mdpi.commdpi.com For instance, in a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the PBE0-D3BJ/def2-TZVP level of theory was used to achieve accurate geometries and electronic properties. nih.gov The choice of functional and basis set, such as B3LYP/6-311G(d,p), is critical for obtaining reliable results that correlate well with experimental data. researchgate.netirjweb.com
Frontier Molecular Orbital (FMO) Analysis (E_HOMO, E_LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and reactivity. irjweb.comresearchgate.net
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4m | -6.985 | -2.048 | 4.937 |
| 4n | -6.919 | -2.113 | 4.806 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the charge distribution within a molecule, with different colors representing different electrostatic potential values. nih.govresearchgate.net
In MEP diagrams, red and yellow regions indicate negative electrostatic potential, highlighting areas susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.net For 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide analogues, MEP analysis has shown that the most negative region is typically located over the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. nih.gov The most positive region is often found around the hydrogen atom of the amide group, suggesting it as a probable site for nucleophilic attack. nih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding and biological recognition processes. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, such as derivatives of this compound, are of great interest for their potential applications in non-linear optics (NLO). nih.govnih.gov NLO materials can alter the properties of light and have applications in telecommunications, optical data storage, and signal processing. nih.gov Theoretical calculations, particularly DFT, play a crucial role in predicting the NLO properties of these compounds and understanding the structure-property relationships. nih.gov
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. chemrxiv.org Studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown that the extent of π-electron delocalization over the pyrazine (B50134), thiophene (B33073), and benzene (B151609) rings significantly influences their NLO behavior. nih.gov Certain substituents can enhance the hyperpolarizability values, leading to a stronger NLO response. nih.gov For example, compounds 4i and 4l in a studied series exhibited the highest hyperpolarizability values, indicating significant NLO potential. nih.gov
| Compound | Hyperpolarizability (a.u.) |
|---|---|
| 4i | 9139.57 |
| 4l | 9048.28 |
Molecular Modeling and Dynamics Studies
In addition to quantum chemical calculations, molecular modeling and dynamics studies provide further insights into the behavior of this compound analogues, particularly their interactions with biological targets.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For analogues of this compound, molecular docking studies have been performed to investigate their binding affinities and interaction modes with various biological targets. researchgate.netnih.gov For example, thiophene-based N-phenyl pyrazolines have been docked against the epidermal growth factor receptor (EGFR) to evaluate their anticancer potential. japsonline.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. japsonline.com The binding energy calculated from docking simulations provides an estimate of the ligand's affinity for the target. japsonline.com In one study, a piperazine-thiophene hybrid compound showed a favorable binding energy of -6.93 kcal/mol with the human SGLT2-MAP17 protein complex, suggesting its potential as an SGLT2 inhibitor. bohrium.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound analogues. These simulations, which model the movement of atoms and molecules over time, are essential for understanding conformational flexibility and for calculating the energetics of binding to biological targets.
For instance, MD simulations performed on related heterocyclic compounds, such as pyrazoline-based derivatives and various pyrazine compounds interacting with proteins like human serum albumin (HSA), have demonstrated how these molecules adapt their shape to fit into binding pockets. researchgate.netnih.gov These studies reveal that binding is often driven by a combination of hydrophobic interactions and the formation of hydrogen bonds. researchgate.net The stability of such complexes, as observed through MD simulations, can be quantified to predict the binding affinity. nih.gov
In the context of this compound analogues, MD simulations would be critical for:
Binding Energetics: Calculating the free energy of binding to a specific protein target. This involves simulating the molecule both in solution and within the protein's active site to determine the thermodynamic favorability of the interaction. For example, studies on N-phenylpiperazine derivatives binding to adrenoceptors have shown that the process is often driven by electrostatic forces. rsc.org
Table 1: Representative Binding Energetics Data from MD Simulations of Analogous Compounds This table is illustrative, based on findings for related heterocyclic compounds, as specific data for this compound is not publicly available.
| Compound Class | Target Protein | Key Driving Forces | Estimated Binding Affinity (Kb) |
|---|---|---|---|
| Pyrazine Derivatives | Human Serum Albumin (HSA) | Hydrophobic interactions, Hydrogen bonding | ~104 - 105 M-1 |
| Pyrazole-Furan/Thiophene Hybrids | Succinate Dehydrogenase (SDH) | Strong Affinity | IC50 in low µg/mL range |
| N-Phenylpiperazine Derivatives | α1A-Adrenoceptor | Electrostatic forces, Hydrogen bonding | Data varies with structure |
Analysis of Intermolecular Interactions
The way molecules of this compound pack together in a crystal is determined by a delicate balance of intermolecular forces. Understanding these interactions is fundamental for predicting the material's physical properties, such as solubility and melting point.
Hirshfeld Surface Analysis for Solid-State Interactions
Hirshfeld surface analysis is a state-of-the-art method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface that defines the boundary of a molecule in a crystal, researchers can identify the types and relative importance of different intermolecular contacts.
For analogues containing thiophene and pyrazine rings, Hirshfeld analysis consistently highlights the significance of several key interactions. researchgate.netnih.gov The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contact distances.
Key findings from Hirshfeld surface analyses of structurally similar compounds include:
H···H Contacts: These are typically the most abundant interactions, often comprising over 40-50% of the total Hirshfeld surface, reflecting the importance of van der Waals forces in the crystal packing. researchgate.netnih.gov
H···C/C···H Contacts: These interactions, which involve hydrogen atoms interacting with the carbon atoms of the aromatic rings, are also very significant, often accounting for a substantial portion of the surface. nih.gov
H···O/O···H and H···N/N···H Contacts: These represent hydrogen bonds and are critical in directing the crystal packing. Their presence is indicated by distinct "spikes" on the fingerprint plot. nih.gov
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Thiophene-Containing Heterocycles This table presents representative data from published analyses of similar compounds, as specific crystal structure data for this compound is not available.
| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 40% - 55% |
| H···C/C···H | 20% - 35% |
| H···O/O···H | 10% - 15% |
| H···N/N···H | 5% - 10% |
| S···H/H···S | < 5% |
| C···C (π-π stacking) | < 5% |
Characterization of Hydrogen Bonding Networks and Aromatic Stacking Interactions
The crystal structures of this compound analogues are often stabilized by a network of hydrogen bonds and aromatic stacking interactions.
Hydrogen Bonding: The pyrazinone ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). This allows for the formation of robust hydrogen-bonded chains or dimers, which act as a scaffold for the crystal structure. For example, in pyrazine-2(1H)-thione, molecules are linked by N—H⋯N hydrogen bonds to form chains. nih.gov Similar N—H⋯O hydrogen bonds would be expected in this compound, organizing the molecules into predictable patterns.
Aromatic Stacking: The planar thiophene and pyrazine rings can interact through π-π stacking. libretexts.org This type of interaction, driven by a combination of dispersion and electrostatic forces, involves the face-to-face or offset arrangement of the aromatic rings. libretexts.orgnih.gov In related crystal structures, such as those of some pyrazole (B372694) derivatives, parallel slipped π-π interactions between thiophene and other heterocyclic rings have been observed, with centroid-to-centroid distances indicating a significant stabilizing contribution. nih.gov These interactions add another layer of complexity and stability to the supramolecular assembly.
Structure Activity Relationship Sar and Rational Design Principles for 5 Thiophen 2 Yl 1h Pyrazin 2 One Scaffolds
General SAR Principles in Pyrazinone Chemistry
The pyrazinone ring, a nitrogen-containing heterocycle, is a recognized privileged scaffold in drug discovery, frequently associated with a range of biological activities, including anticancer and kinase inhibitory properties. nih.govresearchgate.net The structure-activity relationships of pyrazinone derivatives are often dictated by the nature and position of substituents on the pyrazinone core.
Key pharmacophoric features of the pyrazinone ring typically include:
Hydrogen Bonding: The lactam function within the pyrazinone ring provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for interacting with biological targets.
Substitution Points: The available positions on the pyrazinone ring allow for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of pyrrolo[1,2-a]pyrazinone inhibitors of PIM kinases, substitutions at specific positions were found to be critical for activity. nih.govresearchgate.net
Aromatic Stacking: The planar nature of the pyrazinone ring can facilitate π-π stacking interactions with aromatic residues within a protein's active site.
SAR of Thiophene-Containing Bioactive Compounds
Thiophene (B33073), a five-membered sulfur-containing aromatic heterocycle, is a common feature in many approved drugs and bioactive molecules. nih.govrsc.org Its inclusion in a molecular scaffold can significantly influence the compound's biological profile.
The SAR of thiophene-containing compounds reveals several key aspects:
Bioisosterism with Phenyl Rings: The thiophene ring is often considered a bioisostere of the phenyl ring. nih.gov This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom in the thiophene ring can also participate in additional hydrogen bonding, enhancing drug-receptor interactions. nih.gov
Modulation of Electronic Properties: The sulfur atom imparts distinct electronic properties to the ring, influencing its reactivity and interaction with biological targets. Thiophene is more electron-rich than benzene (B151609) and readily undergoes electrophilic substitution. nih.gov
Directional Interactions: The position of the sulfur atom provides a vector for directional interactions within a binding pocket, which can be exploited for optimizing selectivity.
Influence of Substituents: The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing or -donating groups on an adjacent phenyl ring significantly impacted their inhibitory activity against the Forkhead Box M1 (FOXM1) protein. nih.gov
Rational Design Strategies for 5-Thiophen-2-yl-1H-pyrazin-2-one Scaffold Optimization
The rational design of novel analogs based on the this compound scaffold involves a variety of strategies aimed at enhancing desired biological activities and drug-like properties.
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. mdpi.com In the context of the this compound scaffold, several bioisosteric replacements can be envisioned:
Thiophene Ring Analogs: The thiophene ring can be replaced with other five- or six-membered aromatic or heteroaromatic rings to explore different spatial and electronic requirements of the target binding site. Common bioisosteres for thiophene include furan, pyridine, and thiazole (B1198619). danaher.com For instance, the replacement of a benzene ring with a thiophene ring in a series of GluN2B ligand analogs was well-tolerated and, in some cases, led to increased affinity. nih.gov
The following table illustrates potential bioisosteric replacements for the thiophene ring in the this compound scaffold.
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Thiophene | Furan | Similar size and electronics, but different hydrogen bonding capacity of the heteroatom. |
| Thiophene | Pyridine | Introduces a hydrogen bond acceptor (nitrogen) and alters the electronic distribution. |
| Thiophene | Thiazole | Introduces an additional nitrogen atom, modifying the hydrogen bonding potential and electronic properties. |
| Thiophene | Phenyl | Serves as a baseline comparison and can modulate lipophilicity. |
Heterocycle Scanning and Scaffold Hopping Approaches
Heterocycle scanning involves systematically replacing the core heterocyclic scaffold with a variety of other heterocycles to identify novel chemotypes with improved properties. Scaffold hopping, a more drastic approach, aims to identify completely new core structures that maintain the key pharmacophoric features of the original lead. nih.gov
For the this compound scaffold, scaffold hopping could lead to the discovery of entirely new classes of compounds. For example, the pyrazinone core could be replaced by a non-aromatic piperazinone or a different bicyclic system, while retaining the thiophene moiety or a bioisosteric equivalent. A study on CB1 receptor antagonists successfully employed scaffold hopping to move from one class of compounds to novel 5,6-diaryl-pyrazine-2-amide derivatives.
Substituent Effects on Biological Activity and Selectivity
The introduction of various substituents on both the pyrazinone and thiophene rings is a fundamental strategy to modulate the biological activity and selectivity of the this compound scaffold. The nature of these substituents can influence:
Potency: Electron-donating or electron-withdrawing groups can alter the electronic density of the rings, affecting their interaction with the target. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives targeting protein kinase CK2, the introduction of halo or methoxy-benzyloxy groups at a specific position on the benzoic acid moiety maintained potent inhibitory activity and improved antiproliferative effects.
Selectivity: Strategic placement of substituents can exploit subtle differences in the binding pockets of related proteins, leading to improved selectivity.
Pharmacokinetic Properties: Substituents can be used to modify properties such as solubility, lipophilicity, and metabolic stability. For instance, the addition of polar groups can increase aqueous solubility.
The following table summarizes the potential effects of different substituents on the this compound scaffold.
| Position of Substitution | Type of Substituent | Potential Effect |
| Thiophene Ring (C3, C4, C5) | Halogens (F, Cl, Br) | Can modulate lipophilicity and electronic properties; may form halogen bonds. |
| Thiophene Ring (C3, C4, C5) | Alkyl groups (e.g., methyl, ethyl) | Can fill hydrophobic pockets and improve potency. |
| Thiophene Ring (C3, C4, C5) | Methoxy (B1213986) or Hydroxyl groups | Can act as hydrogen bond donors/acceptors and improve solubility. |
| Pyrazinone Ring (N1, C3, C6) | Alkyl or Aryl groups | Can explore additional binding interactions and modulate lipophilicity. |
| Pyrazinone Ring (N1, C3, C6) | Polar groups (e.g., amines, amides) | Can improve solubility and provide additional hydrogen bonding sites. |
Lead Optimization Methodologies in Chemical Design
Lead optimization is an iterative process aimed at refining the properties of a promising lead compound to generate a preclinical candidate. nih.govnih.gov This process involves a multidisciplinary approach, integrating medicinal chemistry, in vitro and in vivo pharmacology, and computational modeling.
Key methodologies in the lead optimization of a scaffold like this compound include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design analogs that fit optimally into the binding site. This approach was successfully used in the optimization of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors. nih.govresearchgate.net
Fragment-Based Drug Discovery (FBDD): This technique involves screening small molecular fragments that bind to the target and then growing or linking them to create a more potent lead.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity, providing predictive models for the design of new analogs.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their pharmacological effects, to ensure they have suitable drug-like properties for in vivo efficacy. Case studies in lead optimization, such as that for the Hepatitis C Virus (HCV) protease inhibitor SCH 503034, highlight the importance of early assessment of DMPK parameters. nih.gov
The optimization of the this compound scaffold will likely involve a combination of these strategies to enhance its therapeutic potential.
Modulating Molecular Features for Enhanced Target Affinity
The rational design of potent and selective inhibitors based on the this compound scaffold is a meticulous process of iterative design, synthesis, and biological evaluation. The primary goal is to understand and leverage the molecular interactions between the compound and its biological target, often a protein kinase, to enhance binding affinity.
Key to this endeavor is the exploration of various substituents on both the pyrazinone and thiophene rings. For instance, in the development of kinase inhibitors, the thiophene ring often serves as a key recognition element, inserting into a hydrophobic pocket of the ATP-binding site. The nature and position of substituents on this ring can significantly influence potency. Research into related scaffolds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, has shown that electron-withdrawing or -donating groups on an aromatic ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target protein. nih.gov
In a broader context, the development of inhibitors for targets like Aurora kinases has highlighted the importance of specific substitutions on heterocyclic cores. For example, the introduction of a methyl group on a pyrimidine (B1678525) ring was found to improve cellular potency five-fold in one series of inhibitors. acs.org While not directly involving the this compound scaffold, these findings underscore a fundamental principle: small molecular modifications can lead to substantial gains in biological activity.
The pyrazinone core itself offers multiple points for modification. The nitrogen atom at the 1-position (N1) and the carbon at the 6-position are common sites for introducing diversity. Substitutions at the N1-position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the binding site. Similarly, modifications at the 6-position of the pyrazinone ring can project into different regions of the target's active site, potentially forming additional hydrogen bonds or hydrophobic interactions that enhance affinity.
The following table summarizes hypothetical modifications to the this compound scaffold and their potential impact on target affinity, based on established medicinal chemistry principles.
| Compound | R1 (on Thiophene) | R2 (on Pyrazinone N1) | R3 (on Pyrazinone C6) | Rationale for Modification | Predicted Impact on Affinity |
| Lead Scaffold | H | H | H | Baseline structure | Moderate |
| Analog A | 4-Methyl | H | H | Explores hydrophobic pocket | Potentially Increased |
| Analog B | 5-Chloro | H | H | Investigates halogen bonding | Potentially Increased |
| Analog C | H | Methyl | H | Modifies solubility and N1 interaction | Variable |
| Analog D | H | H | Phenyl | Probes for additional binding interactions | Potentially Increased |
This table is illustrative and based on general principles of medicinal chemistry.
Structural Simplification in Lead Optimization Strategies
Lead optimization is not solely about increasing potency; it also involves refining the physicochemical properties of a molecule to ensure it has a suitable profile for further development, including aspects like solubility, metabolic stability, and synthetic accessibility. Structural simplification is a powerful strategy in this phase of drug discovery. nih.gov
In the context of the this compound scaffold, a complex lead compound might feature elaborate substituents that, while contributing to high potency, also increase molecular weight and lipophilicity to undesirable levels. The process of structural simplification aims to identify and remove non-essential molecular fragments without significantly compromising the key interactions required for biological activity.
For example, if a lead compound contains a large, decorated aromatic ring at the N1-position of the pyrazinone, a simplification strategy might involve replacing it with smaller, more functional groups. This could include smaller alkyl chains, or polar groups like amides or sulfonamides, which could maintain or even improve properties like solubility. One study on pyrazine-based inhibitors demonstrated that replacing a simple amino group with a substituted aryl group led to a significant jump in activity, but further modifications to that aryl group did not yield straightforward improvements, suggesting a point of diminishing returns. researchgate.net
Another common simplification tactic is the truncation of larger fused ring systems. While a lead compound might incorporate a benzothiophene (B83047) instead of a simple thiophene, simplification could involve reverting to the smaller thiophene ring to reduce molecular complexity and improve synthetic tractability. Studies on Aurora kinase inhibitors have shown that truncating a portion of the kinase hinge-binding region can sometimes lead to a loss of cellular activity, indicating that such modifications must be approached with a clear understanding of the key binding interactions. acs.org
The table below illustrates potential structural simplification strategies for a hypothetical complex lead based on the this compound scaffold.
| Compound | Original Feature (Lead Compound) | Simplified Feature (Optimized Compound) | Rationale for Simplification | Potential Outcome |
| Analog E | N1-substituted with a large, decorated phenyl ring | N1-substituted with a methyl or ethyl group | Reduce molecular weight and lipophilicity | Improved pharmacokinetic profile |
| Analog F | Thiophene ring is part of a larger benzothiophene system | Simple thiophene ring | Improve synthetic accessibility and reduce complexity | Maintained or slightly reduced potency with better properties |
| Analog G | Complex substituent at C6 with multiple chiral centers | Acyclic or smaller cyclic substituent at C6 | Eliminate chiral centers to simplify synthesis and analysis | Easier synthesis, potentially retained activity |
This table is illustrative and based on general principles of lead optimization.
Biological Activity and Mechanistic Insights of Pyrazinone Thiophene Derivatives Non Clinical Focus
Enzyme Inhibition Mechanisms
Pyrazinone-thiophene scaffolds have been identified as potent inhibitors of various enzymes, playing crucial roles in cellular signaling and viral replication.
Protease and Kinase Inhibition by Pyrazinones
The pyrazinone core, often in combination with a thiophene (B33073) moiety, serves as a versatile framework for designing inhibitors of proteases and kinases. These enzymes are key regulators of numerous cellular processes, and their dysregulation is implicated in various diseases.
Thiazole (B1198619) derivatives, which share structural similarities with thiophene-containing compounds, have demonstrated significant inhibitory properties against a range of protein kinases. These compounds can interact within the active sites of kinases, highlighting the potential of such heterocyclic scaffolds in kinase inhibition. Pyrazolopyrimidine derivatives have also emerged as potent inhibitors of a broad spectrum of kinases, particularly serine/threonine kinases (STK). The structure-activity relationship (SAR) of these derivatives underscores the importance of specific substituents in enhancing inhibitory activity.
A series of new thiophene-containing triaryl pyrazoline derivatives were synthesized and showed potent inhibitory activity against PI3Kγ, a lipid kinase. The most potent compound in this series, 3s , exhibited an IC50 value of 0.066 μM for PI3Kγ, which was more potent than the positive control LY294002. Molecular docking studies suggested that the preferable binding pattern of 3s into PI3Kγ, involving more hydrogen bonds and π-involved interactions, contributed to its higher potency and selectivity over PI3Kα.
Furthermore, pyrazolo[4,3-c]oxadiazin-3(5H)-one derivatives have been investigated as potential mechanism-based inhibitors of serine proteases. Two compounds from this class, 2i and 2k , displayed time-dependent inhibition of human leukocyte elastase (HLE), suggesting a mechanism-based inhibition.
Below is an interactive data table summarizing the inhibitory activities of selected pyrazinone-thiophene and related derivatives against various kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 3s | PI3Kγ | 66 | |
| LY294002 | PI3Kγ | 777 | |
| Compound 13 | Plasmodium falciparum calcium-dependent protein kinase 1 | 56 | |
| Afuresertib | Akt1 | 0.08 (Ki) | |
| Compound 2 | Akt1 | 1.3 |
Inhibition of Viral Replication Enzymes (e.g., Reverse Transcriptase)
The essential role of reverse transcriptase in the life cycle of retroviruses has made it a prime target for antiviral drug development. Certain heterocyclic compounds, including those with structural motifs similar to pyrazinone-thiophenes, have shown inhibitory activity against this enzyme. For instance, benzophenanthridine alkaloids have been demonstrated to inhibit the reverse transcriptase of RNA tumor viruses. The mechanism of inhibition is believed to involve interaction with the template primer, thereby halting DNA polymerase synthesis.
Novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been developed and evaluated for their ability to inhibit the replication of Flaviviridae viruses, such as Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV). These compounds were designed to target the viral RNA-dependent RNA polymerase (RdRp). The most promising compounds against DENV and YFV were compound 52 , which carries an acetohydroxamic acid functionality, and compound 78 , a methyl-substituted indolediketopiperazine.
The following table presents data on the antiviral activity of selected pyrazinone derivatives.
| Compound | Virus | EC50 (µM) | Reference |
| Compound 36 | HCV 1b | 1.6 | |
| Compound 36 | HCV 1a | 2.57 | |
| Compound 52 | DENV | Most effective | |
| Compound 78 | YFV | Most effective |
Modulation of Mitogen-Activated Protein Kinases (e.g., p38α MAPK)
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in cellular signaling pathways, including those related to inflammation and stress responses. The p38α MAPK, in particular, has been a target for the development of anti-inflammatory drugs.
Thiophene-pyrazolourea derivatives have been developed as potent and isoform-selective inhibitors of JNK3, another member of the MAPK family. Notably, these compounds, such as analogue 5 and analogue 6 , exhibited high selectivity for JNK3 over the closely related kinase p38α, with IC50 values greater than 20 μM for p38α. The cocrystal structure of one of these inhibitors, compound 17 , in human JNK3 revealed that its selectivity is due to binding to a unique selectivity pocket in JNK3 and the presence of a urea (B33335) moiety.
The development of thiophene-containing triaryl pyrazoline derivatives has also shown relevance to MAPK signaling pathways, as these pathways are associated with cancer.
Receptor Interaction Mechanisms
The structural features of pyrazinone-thiophene derivatives make them suitable candidates for interacting with various receptors in the central nervous system.
GABAA Receptor Ligand Development and Interactions
The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders. The receptor is a pentameric ligand-gated ion channel with multiple allosteric binding sites.
Arylaminopyridazine derivatives of GABA have been shown to be selective antagonists at the GABAA receptor site. Structure-activity studies revealed that substituting the phenyl ring at the para position with a chlorine (SR 42641 ) or a methoxy (B1213986) group (SR 95531 ) resulted in compounds with high affinity for the GABA receptor site. These compounds were found to be competitive antagonists at the high-affinity GABA binding site.
More recently, thiophene-incorporated benzothiazepines have been designed and evaluated as GABAA receptor modulators with potential anticonvulsant activity. In silico docking studies showed that some of these newly designed compounds had better docking scores than the standard drug diazepam, indicating strong hydrophobic interactions and binding affinity for the GABAA receptor.
The table below shows the binding affinities of some GABAA receptor antagonists.
| Compound | Ki (µM) | Reference |
| SR 95531 | 0.15 | |
| SR 42641 | 0.28 |
Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonism
Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are central to the body's response to stress. Antagonists of the CRF1 receptor are being investigated for their potential in treating stress-related disorders like anxiety and depression.
Heteroatom-linked indanylpyrazines have been identified as low nanomolar CRF1 receptor antagonists. The most potent compound in this series had a Ki of 11 nM. The synthesis of these derivatives involved a copper-catalyzed coupling of a pyridinone to a bromo- or iodopyrazine.
The use of classical bioisosteres like thiophene in place of benzene (B151609) has been shown to retain biological activity in different series of pharmacological agents, including CRF1 receptor antagonists. Computational models have been developed to predict the affinity of dihydropyridopyrazinone and other CRF1 antagonists, suggesting that their potent and selective antagonism is related to interactions with specific residues in the transmembrane domains of the receptor.
Antimicrobial Mechanisms of Action
Pyrazinone-thiophene derivatives have emerged as a promising class of antimicrobial agents. Their mechanisms of action are multifaceted, targeting both bacterial growth and communication systems.
The core structure combining pyrazinone and thiophene moieties has been investigated for its potential to inhibit the growth of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). While direct studies on 5-Thiophen-2-yl-1H-pyrazin-2-one are limited, research on structurally related compounds provides valuable insights. For instance, various derivatives incorporating thiophene have demonstrated significant antibacterial activity.
A study on new thiazole, thiophene, and pyrazole (B372694) derivatives containing a benzothiazole (B30560) moiety revealed that a synthesized thiophene derivative exhibited potent activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL, which was comparable to the antibiotic chloramphenicol. nih.gov Another study focusing on pyrazoline derivatives containing a thiophene ring also reported promising antibacterial activity against various bacterial strains. researchgate.net
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives featuring a thiophene ring have shown superior inhibitory activity against both Gram-positive and Gram-negative bacteria compared to those with other aromatic groups. nih.gov Specifically, the derivative with a thiophene moiety demonstrated the highest potency with MIC values ranging from 2 to 8 µg/mL. nih.gov These findings underscore the importance of the thiophene group in conferring antibacterial properties.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Thiophene derivative with benzothiazole moiety | Staphylococcus aureus | MIC: 3.125 µg/mL | nih.gov |
| 5,7-diaryl pyrazolo[1,5-a]pyrimidine with thiophene | Gram-positive and Gram-negative bacteria | MIC: 2-8 µg/mL | nih.gov |
This table presents data on derivatives structurally related to this compound.
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. nih.gov Disrupting this system is a novel strategy to combat bacterial infections. Pyrazinone and thiophene-containing compounds have been identified as potent QS inhibitors.
Thiophenones, which share the thiophene ring, have been shown to effectively disrupt QS in the model bacterium Vibrio harveyi. nih.gov A study identified several thiophenone derivatives that inhibited QS at sub-micromolar concentrations. nih.gov Similarly, thiophenesulfonamides have been identified as specific inhibitors of the master QS transcription factor LuxR in various Vibrio species, highlighting the potential of the thiophene scaffold in developing anti-virulence agents. biorxiv.org
Research on pyrazolo[1,5-a]pyrimidine derivatives also demonstrated their ability to interfere with QS mechanisms, which is crucial for controlling biofilm formation, a key factor in bacterial resistance. nih.gov The inhibition of QS by these compounds suggests a mechanism to reduce bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance. biorxiv.org
Table 2: Quorum Sensing Inhibition by Thiophene Derivatives
| Compound Class | Target | Activity | Reference |
| Thiophenones | Vibrio harveyi QS | Inhibition at 0.25 µM | nih.gov |
| Thiophenesulfonamides | Vibrio spp. LuxR | Sub-micromolar inhibition | biorxiv.org |
| Pyrazolo[1,5-a]pyrimidine derivatives | Bacterial QS systems | Interference with QS | nih.gov |
This table presents data on derivatives structurally related to this compound.
Other Molecular and Cellular Interaction Studies
Beyond their antimicrobial effects, pyrazinone-thiophene derivatives are being investigated for their interactions with other key biological molecules and pathways.
Compounds containing thiophene rings have been investigated for their antioxidant properties. mdpi.com Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage. The antioxidant potential often stems from the ability of the molecule to donate a hydrogen atom or an electron to a radical species.
Studies on novel thiazole derivatives, which are also sulfur-containing heterocycles, have demonstrated significant antioxidant activity. nih.gov For instance, certain indolyl-hydrazinyl-thiazole derivatives showed remarkable radical scavenging properties. nih.gov The presence of the sulfur atom in the thiophene ring of this compound could contribute to its antioxidant capacity. The mechanism would likely involve the stabilization of the resulting radical through resonance within the aromatic system.
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes for Complex Pyrazinone-Thiophene Derivatives
The synthesis of the core 5-Thiophen-2-yl-1H-pyrazin-2-one structure and its analogues is a critical starting point for all subsequent research. While established methods exist, the focus is now shifting towards the development of more efficient and versatile synthetic strategies to create a wider array of complex derivatives. acs.orgnih.gov
Researchers are exploring novel methodologies that allow for precise control over the substitution patterns on both the pyrazinone and thiophene (B33073) rings. This includes the use of palladium-catalyzed cross-coupling reactions and selective, sequential substitution techniques. researchgate.net For instance, the development of rapid solution-phase syntheses of 3,5- and 3,6-disubstituted-2(1H)-pyrazinones showcases the move towards creating libraries of compounds with diverse functionalities. researchgate.net These advanced synthetic routes are crucial for generating novel chemical entities with potentially enhanced biological activities and improved pharmacokinetic profiles.
Furthermore, the synthesis of pyrazoline-containing thiophene derivatives has been an area of active investigation, with new methods being developed to create these hybrid molecules. researchgate.netnih.gov The cyclization of chalcone (B49325) derivatives with various reagents has proven to be a fruitful approach. researchgate.net These efforts are expanding the chemical space around the pyrazinone-thiophene scaffold, providing a richer pool of compounds for biological screening.
Application of Advanced Computational Methods in Scaffold Design and Prediction
In tandem with synthetic advancements, computational chemistry is playing an increasingly pivotal role in the rational design and prediction of the properties of novel pyrazinone-thiophene derivatives. mdpi.com Density Functional Theory (DFT) calculations are being employed to understand the electronic properties, geometry, and reactivity of these molecules. nih.gov This theoretical insight helps in predicting the stability and potential interaction of the compounds with biological targets.
Molecular docking simulations are another powerful tool being used to predict the binding modes and affinities of pyrazinone-thiophene analogues with various enzymes and receptors. nih.govmdpi.com For example, docking studies have been instrumental in understanding the interactions of thiophene-containing pyrazoline derivatives with PI3Kγ, revealing key hydrogen bond and π-involved interactions that contribute to their inhibitory potency. nih.gov These computational approaches not only guide the design of more potent and selective inhibitors but also help in interpreting the results of biological assays. By predicting how a molecule will interact with a target, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov
Exploration of New Biological Targets and Pathways for this compound Analogues
The pyrazinone-thiophene scaffold has demonstrated activity against a range of biological targets, and a key area of future research is the exploration of new therapeutic applications. nih.gov Initially recognized for their potential as kinase inhibitors, analogues of this compound are now being investigated for their effects on other important cellular pathways. google.comgoogle.com
One promising avenue is the development of isoform-selective inhibitors. For example, thiophene-pyrazolourea derivatives have been developed as potent and selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The ability to selectively target one isoform over others is crucial for minimizing off-target effects and improving the safety profile of potential drugs.
Furthermore, the anti-proliferative and cytotoxic effects of these compounds against various cancer cell lines are being actively studied. nih.govnih.govnih.gov Research has shown that certain thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives exhibit significant cytotoxic effects and can induce apoptosis and autophagy in cancer cells. nih.gov The exploration of their potential as dual COX/LOX inhibitors for treating pain and inflammation is another active area of investigation. mdpi.com The broad spectrum of biological activities associated with this scaffold suggests that many more therapeutic targets are yet to be discovered.
Design of Next-Generation Chemical Probes for Biological Systems
To further elucidate the mechanisms of action and identify the specific molecular targets of this compound analogues, the design and synthesis of next-generation chemical probes are essential. These probes are designed to be structurally similar to the active compounds but are modified with reporter tags, such as biotin (B1667282) or fluorescent dyes, or with photoreactive groups for covalent labeling of their binding partners. unimi.itresearchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 5-Thiophen-2-yl-1H-pyrazin-2-one, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this compound typically involves multi-step reactions, such as coupling thiophene derivatives with pyrazinone precursors. For example, analogous compounds like thienylpyrroles are synthesized via γ-keto amide intermediates under controlled conditions (e.g., DMF/water solvent systems, room temperature stirring) . Optimization can be guided by:
- Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., 1:1 for amine-ketone coupling).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Room temperature minimizes side reactions in sensitive steps.
- Monitoring tools : TLC (30% EtOAc/hexane) or HPLC ensures reaction progress tracking .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer: Key techniques include:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with thiophene protons typically appearing at δ 6.8–7.5 ppm .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for CHNOS: 177.02).
- UV-Vis : Detects conjugation in heterocyclic systems (λ ~250–300 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: Referencing analogous thiophene-pyrazine compounds:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Store in airtight containers at –20°C to prevent degradation .
- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer: Discrepancies may arise from:
- Structural variability : Subtle substituent changes (e.g., methyl vs. chloro groups) alter bioavailability. Compare analogs like 5-(5-methylpyrazin-2-yl)thiazol-2-amine, where methyl enhances antifungal activity .
- Assay conditions : Standardize protocols (e.g., MIC testing against Candida albicans at pH 7.4).
- Data normalization : Use internal controls (e.g., reference drugs like fluconazole) to calibrate results .
Q. What methodologies are employed to study the reaction mechanisms of this compound in cross-coupling reactions?
Answer: Mechanistic studies rely on:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Computational modeling : DFT calculations (e.g., Gaussian 09) map transition states for Suzuki-Miyaura couplings involving thiophene rings .
- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates for MS or NMR analysis .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?
Answer: SAR strategies include:
- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at pyrazinone or thiophene positions. For example, 5-chloro analogs show enhanced anticancer activity in MTT assays .
- Pharmacophore mapping : Overlay active conformers using software (e.g., Schrödinger’s Phase) to identify critical H-bond acceptors (e.g., pyrazinone carbonyl) .
- Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate lipophilicity (logP) .
Q. What advanced techniques are used to analyze the electrochemical properties of this compound in materials science applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
